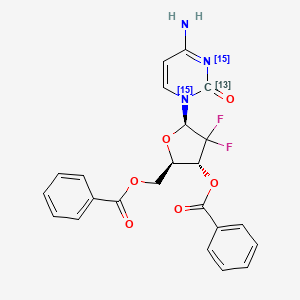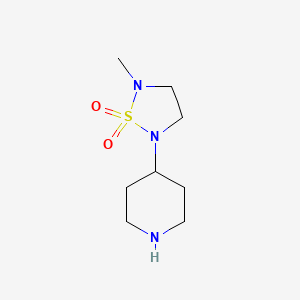
(-)2-epi-5-Deoxy-strigol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)2-epi-5-Deoxy-strigol: is a member of the strigolactone family, a group of carotenoid-derived terpenoid lactones. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development, particularly in inhibiting shoot branching and promoting symbiotic relationships with arbuscular mycorrhizal fungi . These compounds were initially identified as germination stimulants for parasitic plants like Striga and Orobanche .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)2-epi-5-Deoxy-strigol involves several steps, starting from simple organic molecules. The key steps include the formation of the tricyclic ABC ring system and the attachment of the butenolide D-ring. The synthesis typically involves the use of reagents like ethyl acetate and controlled temperature conditions to ensure the stability of the compound .
Industrial Production Methods: Industrial production of strigolactones, including this compound, is still in the research phase. The complexity of the synthesis and the low natural abundance of these compounds make large-scale production challenging. advances in synthetic biology and metabolic engineering hold promise for more efficient production methods in the future .
化学反应分析
Types of Reactions: (-)2-epi-5-Deoxy-strigol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and various organic solvents like acetonitrile and acetone . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the compound .
Major Products: The major products formed from these reactions include various strigolactone analogs, which have different biological activities and applications. For example, the oxidation of this compound can produce orobanchol, another strigolactone with distinct biological properties .
科学研究应用
Chemistry: In chemistry, (-)2-epi-5-Deoxy-strigol is used as a model compound to study the synthesis and reactivity of strigolactones. Researchers use it to develop new synthetic methods and to understand the structure-activity relationships of these compounds .
Biology: In biology, this compound is studied for its role in plant growth regulation and its interactions with parasitic plants and symbiotic fungi. It is used to investigate the molecular mechanisms underlying these interactions and to develop strategies for controlling parasitic plant infestations .
Medicine: Although the primary applications of this compound are in plant sciences, there is growing interest in its potential medicinal properties. Some studies suggest that strigolactones may have anti-cancer and anti-inflammatory activities, making them promising candidates for drug development .
Industry: In industry, this compound is used in agriculture to enhance crop growth and yield. It is applied to crops to promote symbiotic relationships with mycorrhizal fungi, which improve nutrient uptake and stress tolerance .
作用机制
The mechanism of action of (-)2-epi-5-Deoxy-strigol involves its interaction with specific receptors in plants. These receptors, such as the D14 protein, perceive the presence of strigolactones and trigger a signaling cascade that regulates gene expression and plant development . The compound also interacts with receptors in parasitic plants, stimulating their seed germination and facilitating their attachment to host plants .
相似化合物的比较
Similar Compounds: Similar compounds to (-)2-epi-5-Deoxy-strigol include other strigolactones like strigol, orobanchol, and 4-deoxyorobanchol . These compounds share a similar core structure but differ in their side chains and stereochemistry, leading to variations in their biological activities .
Uniqueness: What sets this compound apart from other strigolactones is its specific stereochemistry, which influences its interaction with receptors and its biological activity. This unique configuration makes it a valuable tool for studying the structure-activity relationships of strigolactones and for developing new applications in agriculture and medicine .
属性
分子式 |
C19H22O5 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
(3E,3aS,8bR)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14+,16+/m0/s1 |
InChI 键 |
QXTUQXRFEBHUBA-OHYDKCKCSA-N |
手性 SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3CC4=C([C@@H]3OC2=O)C(CCC4)(C)C |
规范 SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15294535.png)


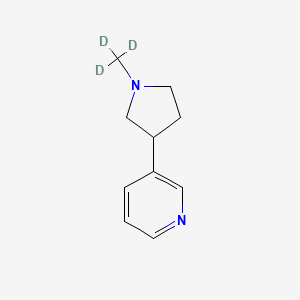
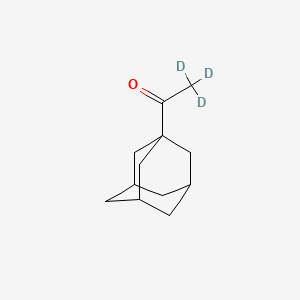
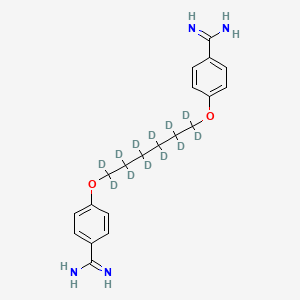
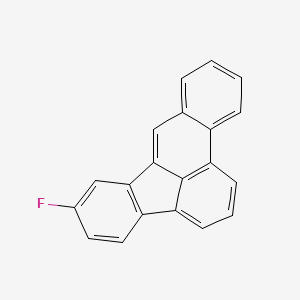
![1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol](/img/structure/B15294571.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
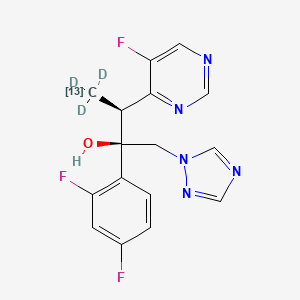
![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
